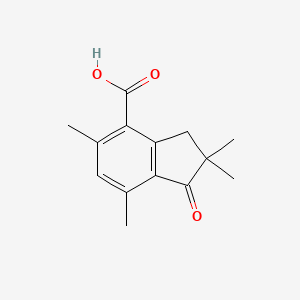

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro compounds, such as "Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-", represent a class of chemical compounds characterized by a bicyclic system in which two rings are joined by one common atom. The compounds discussed in the provided papers are derivatives of spiro-quinazoline, which are of interest due to their potential pharmacological properties and their unique structural features .

Synthesis Analysis

The synthesis of spiro-quinazoline derivatives often involves cyclization reactions and can be achieved through various methods. For instance, the transformation of N-substituted dihydrospiro[quinoline-cyclohexanes] in strong acid media at elevated temperatures can lead to the formation of spiro[indane-cyclohexanes] . Other methods include the reaction of anthranilic acid N-substituted amides with appropriate ketones , or the cyclization of amino-allylcyclohexane under acid-catalysis conditions . Additionally, the alkylation and acylation of tetrahydrospiro[quinoline-cyclohexane] derivatives have been explored, with the N-acyl derivatives undergoing recyclization to spiro[indan-cyclohexanes] in certain conditions .

Molecular Structure Analysis

The molecular structures of the synthesized spiro-quinazoline derivatives are confirmed using various spectroscopic techniques, including homonuclear and inverse-detected 2D NMR experiments . The stereochemistry of these compounds has been studied by PMR spectroscopy, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Spiro-quinazoline derivatives undergo a variety of chemical reactions. For example, bromination and nitration of tetrahydrospiro[quinoline-cyclohexane] occur at specific positions on the rings . The N-allyl derivatives can be converted to their 8-allyl-substituted analogs using different reagents . Furthermore, the reactivity of these compounds with different nucleophiles, such as alcoholates, secondary amines, and thiolates, has been investigated, leading to various substitution and cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro-quinazoline derivatives are closely related to their molecular structure. The introduction of different substituents can significantly affect these properties and, consequently, their biological activity. For instance, some derivatives have shown potent anti-inflammatory and analgesic activities with a superior gastrointestinal safety profile compared to reference drugs . Molecular docking studies have been conducted to predict the binding affinity of these compounds to biological targets, such as COX-2 and PARP-1, which is indicative of their potential as therapeutic agents . The anti-monoamine oxidase and antitumor properties of these compounds have also been evaluated, with some derivatives showing promising results in inhibiting tumor growth and deamination of serotonin .

科学的研究の応用

Chemical Rearrangements and Transformations

- Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and its derivatives undergo various chemical transformations. For instance, treatment with POCl3 and DMF results in a mixture of octahydroacridine-4-carbonitrile and hexahydroacridine-8a(1H)-carbonitrile, showcasing cascade transformations of Vilsmeier intermediates (Markov et al., 2012). Similarly, the compound participates in Mannich aminomethylation leading to formation of a heterocyclic system containing an annelated azabicyclic fragment (Markov & Farat, 2012).

Synthesis of Diverse Derivatives

- Spiro(cyclohexane-quinazoline) derivatives are used in synthesizing various compounds. For instance, synthesis of 2'-substituted tetrahydro-4'H-spiro[cyclohexane-triazoloquinazolines] and their subsequent hydrogenation, alkylation, acylation, and sulfonylation have been explored (Chernyshev et al., 2008). Another study demonstrates the synthesis of ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclohexane-naphthalene]-3'-carboxylate derivatives with anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).

Green Synthesis Applications

- The compound is also pivotal in green chemistry, particularly in spiro-cyclization under aqueous or solventless conditions. This process facilitates the conversion of various aminocarboxamides and cycloalkanones into disubstituted quinazolinones and spiropiperidine-quinazolinones, highlighting an environmentally friendly approach (Miklós & Fülöp, 2010).

Structural Analysis and Characterization

- Studies have been conducted to determine the crystal structure and molecular configurations of these compounds, providing insights into their chemical properties and potential applications. For example, the X-ray structure determination of certain spiro[cyclohexane-quinazoline] derivatives has been reported, contributing to a better understanding of their chemical characteristics (Soriano-garcia et al., 2000).

特性

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFUEZMEJGCGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204352 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

CAS RN |

5579-43-1 |

Source

|

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)